7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one

Catalog No.
S14495607
CAS No.
56701-31-6
M.F
C10H17NO
M. Wt
167.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one

CAS Number

56701-31-6

Product Name

7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one

IUPAC Name

7-(aminomethyl)bicyclo[3.3.1]nonan-3-one

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

InChI

InChI=1S/C10H17NO/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-9H,1-6,11H2

InChI Key

RMIXYJMYTKDMQI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1CC(=O)C2)CN

7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one is a bicyclic compound characterized by a unique bicyclo[3.3.1] structure, which consists of two fused cyclohexane rings with a ketone and an amine functional group. The molecular formula for this compound is C9H15NC_9H_{15}N, and it features a bicyclic framework that contributes to its distinct chemical properties and reactivity. The presence of the amine group allows for various chemical modifications, making it a versatile compound in organic synthesis.

Due to its functional groups:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can yield different amine derivatives.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride, along with nucleophiles for substitution reactions. Controlled temperatures and solvents are typically required to achieve desired transformations .

Research indicates that 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one exhibits potential biological activities, particularly in the realm of medicinal chemistry. Studies have suggested its use in developing therapeutic agents, especially with anticancer properties being a focus of ongoing investigations . The structural features of the compound may contribute to its ability to interact with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one can be achieved through various methods:

  • Tandem Reactions: A common synthetic route involves the use of DIBAL-H (diisobutylaluminum hydride) for tandem lactone ring opening followed by intramolecular aldol condensation.
  • Rearrangement Reactions: Another method includes the rearrangement of 1-(N,N-dichloroamino)adamantane using aluminum chloride, which can yield endo-7-(aminomethyl)bicyclo[3.3.1]nonan-3-one .
  • Condensation Reactions: Bicyclic structures can also be formed through condensation reactions involving aldehydes and ketones under specific conditions .

These methods highlight the compound's versatility and the various approaches chemists can employ to synthesize it.

7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one has several applications across different fields:

  • Organic Synthesis: It serves as a building block in synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its potential biological activity makes it a candidate for drug development, particularly in cancer therapy.
  • Material Science: The compound may also find applications in developing new materials due to its unique structural properties .

Interaction studies involving 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one focus on its reactivity with various biological targets and other chemical species. These studies help elucidate its mechanism of action and potential therapeutic effects, particularly in relation to its anticancer properties . Understanding these interactions is crucial for optimizing its use in medicinal applications.

Several compounds share structural similarities with 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
Bicyclo[3.3.1]nonan-9-oneSimilar bicyclic structureDifferent functional groups lead to varied reactivity
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonaneContains additional nitrogen atomsInfluences reactivity and biological activity
Bicyclo[4.2.0]octaneA different bicyclic frameworkExhibits distinct physical and chemical properties

The uniqueness of 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one lies in its specific amine functionality, allowing for diverse chemical modifications and applications in various fields .

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.131014166 g/mol

Monoisotopic Mass

167.131014166 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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